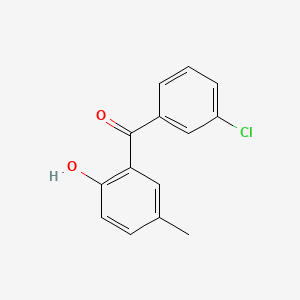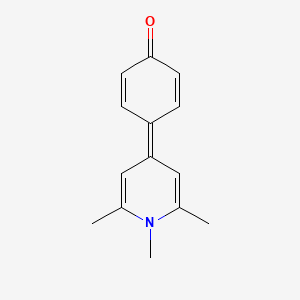
4-(1,2,6-Trimethylpyridin-4(1h)-ylidene)cyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,2,6-Trimethylpyridin-4(1h)-ylidene)cyclohexa-2,5-dien-1-one is a complex organic compound that features a pyridine ring substituted with three methyl groups and a cyclohexadienone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,6-Trimethylpyridin-4(1h)-ylidene)cyclohexa-2,5-dien-1-one typically involves multi-step organic reactions. One possible route could involve the alkylation of pyridine followed by cyclization and subsequent functional group transformations. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis procedures, incorporating continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of green chemistry principles to minimize waste and energy consumption would be a key consideration.
Chemical Reactions Analysis
Types of Reactions
4-(1,2,6-Trimethylpyridin-4(1h)-ylidene)cyclohexa-2,5-dien-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of the compound, potentially leading to different structural isomers.
Substitution: Electrophilic or nucleophilic substitution reactions could be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would be tailored to the specific transformation desired, including temperature control, solvent choice, and reaction time.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a more saturated compound
Scientific Research Applications
Chemistry
In chemistry, 4-(1,2,6-Trimethylpyridin-4(1h)-ylidene)cyclohexa-2,5-dien-1-one could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in the development of new materials or catalysts.
Biology and Medicine
In biology and medicine, this compound could be investigated for its potential biological activity. It might serve as a lead compound in drug discovery, particularly if it exhibits interesting pharmacological properties.
Industry
In industry, this compound could be used in the production of specialty chemicals, polymers, or other advanced materials. Its unique properties might make it suitable for specific applications where traditional compounds are less effective.
Mechanism of Action
The mechanism of action of 4-(1,2,6-Trimethylpyridin-4(1h)-ylidene)cyclohexa-2,5-dien-1-one would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other biomolecules, leading to changes in biological activity. Detailed studies would be required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other pyridine derivatives or cyclohexadienone analogs. Examples could be 2,6-dimethylpyridine or 4-hydroxycyclohexadienone.
Uniqueness
The uniqueness of 4-(1,2,6-Trimethylpyridin-4(1h)-ylidene)cyclohexa-2,5-dien-1-one lies in its specific substitution pattern and the combination of the pyridine and cyclohexadienone moieties. This unique structure could confer distinct chemical and physical properties, making it valuable for specific applications.
Conclusion
This compound is a compound with potential applications in various fields of science and industry. While detailed information on this specific compound may be limited, its unique structure and reactivity make it an interesting subject for further research and development.
Properties
CAS No. |
6297-29-6 |
|---|---|
Molecular Formula |
C14H15NO |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
4-(1,2,6-trimethylpyridin-4-ylidene)cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C14H15NO/c1-10-8-13(9-11(2)15(10)3)12-4-6-14(16)7-5-12/h4-9H,1-3H3 |
InChI Key |
LDSXDRWWZDIPOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=CC(=O)C=C2)C=C(N1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


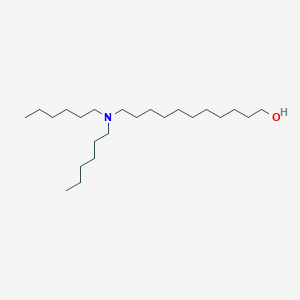
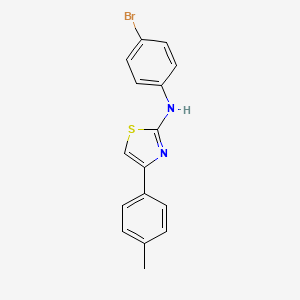
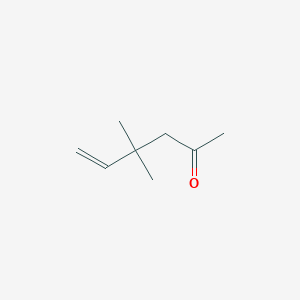
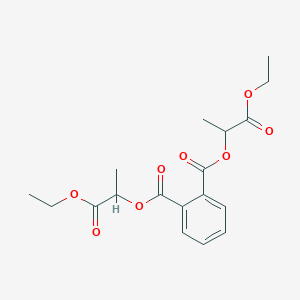

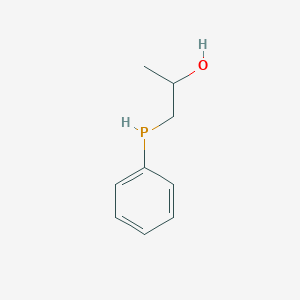
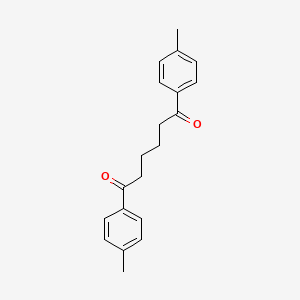
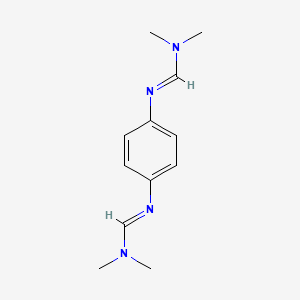
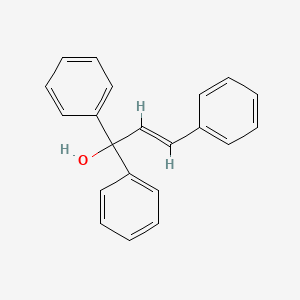
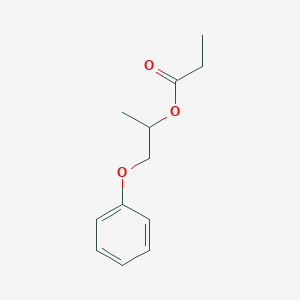
![N-benzyl-N-[3-(2,6-dimethylmorpholin-4-yl)-3-oxo-propyl]pyrazine-2-carboxamide](/img/structure/B14741244.png)

![3,3'-Di-tert-butyl-5,5'-diethoxy[1,1'-biphenyl]-2,2'-diol](/img/structure/B14741264.png)
